3-Ethoxy-6-fluoropyridazine

Description

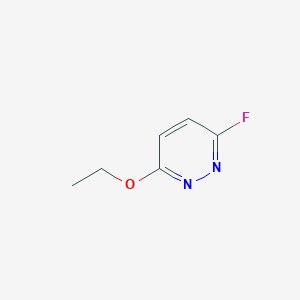

3-Ethoxy-6-fluoropyridazine is a heterocyclic aromatic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The substituents at positions 3 (ethoxy group, -OCH₂CH₃) and 6 (fluorine atom) confer distinct electronic and steric properties, making it a molecule of interest in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C6H7FN2O |

|---|---|

Molecular Weight |

142.13 g/mol |

IUPAC Name |

3-ethoxy-6-fluoropyridazine |

InChI |

InChI=1S/C6H7FN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 |

InChI Key |

XQWLXHYFARMCJS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NN=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6-fluoropyridazine typically involves the reaction of 3,6-difluoropyridazine with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution of the fluorine atom at the third position with an ethoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-6-fluoropyridazine undergoes various chemical reactions, including:

Substitution Reactions: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkoxides, halides, and amines. The reactions are typically carried out in polar solvents at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

3-Ethoxy-6-fluoropyridazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-fluoropyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 3-ethoxy-6-fluoropyridazine include:

Key Observations:

- Substituent Effects : The ethoxy group in this compound provides greater steric bulk and electron-donating capacity compared to methoxy analogs (e.g., 3-methoxy-6-(difluoromethyl)pyridazine). This may alter reactivity in cross-coupling reactions or metabolic pathways .

- Fluorine vs.

- Hybrid Structures : Compounds like 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one () demonstrate the integration of pyridazine with aryl groups, expanding applications in drug discovery due to improved target binding .

Physicochemical Properties

- Stability : Fluorine at position 6 improves metabolic stability by resisting oxidative degradation, a feature shared with difluoromethyl-substituted analogs .

Biological Activity

3-Ethoxy-6-fluoropyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

This compound has a pyridazine core with an ethoxy group at position 3 and a fluorine atom at position 6. This substitution pattern is significant for its biological activity, influencing both the compound's pharmacokinetics and pharmacodynamics.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antiviral and antimicrobial properties. The following sections detail specific findings from various studies.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of human dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines—a pathway often exploited by viruses.

- Mechanism of Action : The compound exhibits competitive inhibition of DHODH, leading to decreased viral replication. In vitro assays demonstrated that modifications in the compound's structure significantly affect its antiviral potency.

- Efficacy : In a study assessing various derivatives, this compound showed promising results with a pMIC50 (minimum inhibitory concentration) of 5.2, indicating moderate antiviral activity against measles virus .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against Gram-positive and Gram-negative bacteria.

- In vitro Studies : The compound displayed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that the ethoxy group enhances lipophilicity, improving membrane penetration and subsequent antibacterial efficacy .

Table 1: Antiviral Efficacy of this compound Derivatives

| Compound ID | Structure Modification | pMIC50 (nM) | Viral Target |

|---|---|---|---|

| 6a | No modification | <5 | Measles Virus |

| 6e | 3-Fluoro | 5.2 | Measles Virus |

| 6k | 3-Fluoro + 5-Bromo | 5.9 | Measles Virus |

| 6q | Cyclopropyl | 7.0 | Measles Virus |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Case Studies

Several case studies have documented the effectiveness of this compound in clinical and laboratory settings:

- Study on Viral Inhibition : A laboratory study focused on the inhibition of measles virus replication demonstrated that compounds similar to this compound showed enhanced antiviral effects with specific structural modifications, suggesting a strong potential for drug development against viral infections .

- Antimicrobial Efficacy : Another study evaluated the compound's efficacy against various bacterial strains, finding it particularly effective against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.